molecular formula C18H19N3O B4393940 N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide

Cat. No.: B4393940
M. Wt: 293.4 g/mol
InChI Key: VRHHNERZOVJXER-UHFFFAOYSA-N
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Description

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid or its derivatives under acidic conditions.

    Substitution with 2,5-Dimethylbenzyl Group: The benzimidazole core is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The formamide group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2,5-Dimethylbenzyl Benzimidazole: Lacks the formamide group.

    Formyl Benzimidazole: Contains a formyl group instead of the 2,5-dimethylbenzyl group.

Uniqueness

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide is unique due to the presence of both the 2,5-dimethylbenzyl group and the formamide moiety, which may confer distinct biological and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-7-8-14(2)15(9-13)11-21-17-6-4-3-5-16(17)20-18(21)10-19-12-22/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHHNERZOVJXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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